![molecular formula C25H22BrN3O2S B12013840 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12013840.png)

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

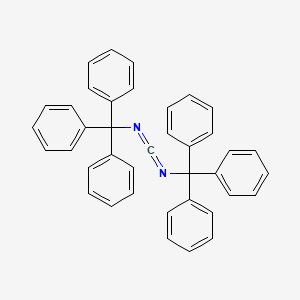

2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-[2-(プロパン-2-イル)フェニル]アセトアミドは、キナゾリノンコア、ブロモフェニル基、およびスルファニル-アセトアミド結合を特徴とする複雑な有機化合物です。

準備方法

合成経路と反応条件

2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-[2-(プロパン-2-イル)フェニル]アセトアミドの合成は、通常、複数のステップを伴います。

キナゾリノンコアの形成: キナゾリノンコアは、適切なアントラニル酸誘導体をホルムアミドまたはその他の適切な試薬と環化させることによって合成できます。

ブロモフェニル基の導入: ブロモフェニル基は、臭素化反応によって導入されます。通常、臭素またはN-ブロモスクシンイミド(NBS)を臭素化剤として使用します。

スルファニル結合の形成: スルファニル結合は、キナゾリノン誘導体を適切なチオール化合物と塩基性条件下で反応させることによって形成されます。

アセトアミドの形成: 最後のステップでは、ピリジンなどの塩基の存在下、スルファニル-キナゾリノン中間体を酢酸無水物またはアセチルクロリドなどの適切なアシル化剤でアシル化します。

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、収率、純度、および費用対効果を最適化して、より大規模に行われる可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、クロマトグラフィーや結晶化などの高度な精製技術が含まれる可能性があります。

化学反応の分析

反応の種類

酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。

還元: 還元反応は、キナゾリノンコアまたはブロモフェニル基を標的にすることができ、脱ハロゲン化またはカルボニル基の還元につながる可能性があります。

置換: ブロモフェニル基は、求核性芳香族置換反応に関与し、臭素原子がアミンやチオールなどの他の求核剤に置き換わります。

一般的な試薬と条件

酸化: 過酸化水素(H₂O₂)やm-クロロ過安息香酸(m-CPBA)などの試薬を穏やかな条件下で使用します。

還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの試薬を無水溶媒中で使用します。

置換: メトキシドナトリウム(NaOMe)やtert-ブトキシドカリウム(KOtBu)などの求核剤を、ジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で使用します。

主要な生成物

酸化: スルホキシドまたはスルホン。

還元: 還元されたキナゾリノン誘導体または脱ハロゲン化生成物。

置換: 臭素原子を置換したさまざまな官能基を持つ置換キナゾリノン誘導体。

科学研究への応用

2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-[2-(プロパン-2-イル)フェニル]アセトアミドは、いくつかの科学研究への応用があります。

医薬品化学: がん細胞増殖に関与する特定の分子標的と相互作用する能力により、抗がん剤としての可能性が調査されています。

生物学的研究: この化合物は、アポトーシスや細胞周期制御など、さまざまな生物学的経路に対する影響を調べる研究で使用されています。

材料科学: その独特の構造的特徴により、特定の電子特性や光学特性を持つ新規材料の開発のための候補となっています。

ケミカルバイオロジー: これは、ケミカルバイオロジーにおいて、低分子と生体高分子の間の相互作用を研究するためのプローブとして役立ちます。

科学的研究の応用

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.

Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including apoptosis and cell cycle regulation.

Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

作用機序

2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-[2-(プロパン-2-イル)フェニル]アセトアミドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素または受容体に結合し、その活性を調節することができます。たとえば、細胞シグナル伝達経路に関与するキナーゼを阻害し、がん細胞の増殖を抑制する可能性があります。スルファニル基とアセトアミド基は、その結合親和性と特異性に重要な役割を果たしています。

類似化合物の比較

類似化合物

- 2-{[3-(4-ブロモフェニル)-4-オキソ-3,4,5,6,7,8-ヘキサヒドロ1ベンゾチエノ[2,3-d]ピリミジン-2-イル]スルファニル}-N-[4-(ジメチルアミノ)フェニル]アセトアミド

- 2-{[5-(4-ブロモフェニル)-4-(2-メチル-2-プロペニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N’-[(E)-(3-ニトロフェニル)メチリデン]アセトヒドラジド

独自性

2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル]スルファニル}-N-[2-(プロパン-2-イル)フェニル]アセトアミドの独自性は、その特定の構造的配置にあり、これは異なる化学的および生物学的特性を与えます。キナゾリノンコアと、ブロモフェニル基とスルファニル-アセトアミド基を組み合わせることで、さまざまな改変のための汎用性の高い足場が提供され、科学研究における多機能化合物としての可能性が高まります。

類似化合物との比較

Similar Compounds

- 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide

- 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its quinazolinone core, combined with the bromophenyl and sulfanyl-acetamide groups, provides a versatile scaffold for various modifications, enhancing its potential as a multifunctional compound in scientific research.

特性

分子式 |

C25H22BrN3O2S |

|---|---|

分子量 |

508.4 g/mol |

IUPAC名 |

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-propan-2-ylphenyl)acetamide |

InChI |

InChI=1S/C25H22BrN3O2S/c1-16(2)19-7-3-5-9-21(19)27-23(30)15-32-25-28-22-10-6-4-8-20(22)24(31)29(25)18-13-11-17(26)12-14-18/h3-14,16H,15H2,1-2H3,(H,27,30) |

InChIキー |

YNXLNHRJASWXJX-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-Benzo[d]imidazol-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12013764.png)

![ethyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12013768.png)

![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013775.png)

![ethyl 2-[3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013802.png)

![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013821.png)